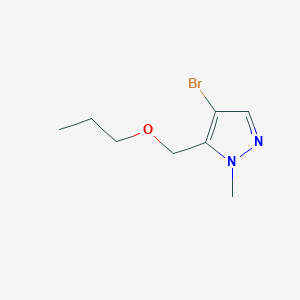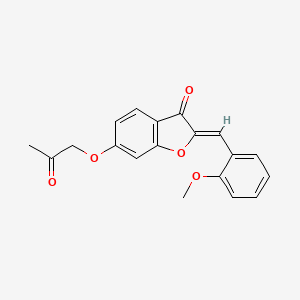![molecular formula C9H20N2O4S B2631632 Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate CAS No. 2416234-34-7](/img/structure/B2631632.png)
Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate” belong to the class of organic compounds known as carbamates. These are organic compounds containing the carbamate group, CONH2 .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with an isocyanate to form a carbamate. The specific synthesis pathway would depend on the exact structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the specific atoms and groups present in the compound .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis to form amines and carbon dioxide. They can also react with nucleophiles and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be predicted based on its structure. For example, carbamates are often polar and can form hydrogen bonds, which can affect their solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate is an intermediate in the synthesis of complex molecules, reflecting its utility in organic synthesis. For instance, Pak and Hesse (1998) detailed the synthesis of a penta-N-protected polyamide derivative containing tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate. This compound was used for its independently removable amino-protecting groups, demonstrating its role in regioselective deprotection and acylation reactions (Pak & Hesse, 1998). Similarly, Guinchard, Vallée, and Denis (2005) reported tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, underscoring their significance as precursors in organic synthesis and highlighting their chemical transformations as building blocks (Guinchard, Vallée, & Denis, 2005).
Role in Medicinal Chemistry
The compound serves as a crucial intermediate in the synthesis of biologically active compounds. Zhao, Guo, Lan, and Xu (2017) emphasized its importance as an intermediate in the synthesis of omisertinib (AZD9291), a drug used in cancer treatment. Their research presented a rapid synthetic method for a related compound, showcasing its role in medicinal chemistry (Zhao et al., 2017).
Crystallography and Molecular Structure
The compound also finds applications in crystallography and studying molecular structures. Oku, Naito, Yamada, and Katakai (2004) grew crystals of a related compound and analyzed its molecular structure, highlighting the importance of the tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate moiety in structural studies (Oku et al., 2004).
Application in Organic Chemistry
The compound's derivatives have been used in various organic chemistry reactions. Sakaitani and Ohfune (1990) discussed the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the versatility of tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate derivatives in organic synthesis (Sakaitani & Ohfune, 1990).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(13)11-4-6-16(10,14)7-5-12/h10,12H,4-7H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOBTFZBZFVEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=N)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2631549.png)
![1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2631551.png)
![N-(4-acetylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2631553.png)
![2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2631555.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631558.png)
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2631560.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2631561.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631562.png)
![9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2631563.png)
![N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631566.png)
![5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2631567.png)

